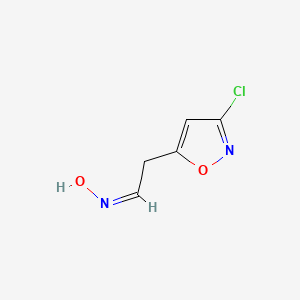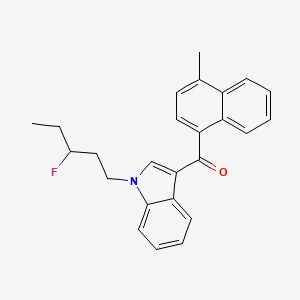
MAM2201 N-(3-fluoropentyl) isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(3-fluoropentyl) isomer differs from MAM2201 by having fluorine at the 3 position rather than the 5 position of the alkyl chain. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Scientific Research Applications
Analytical Techniques in Forensic Science
A study conducted by Tang et al. (2017) focused on the differentiation and identification of isomers related to synthetic cannabinoids, including compounds similar to MAM2201 N-(3-fluoropentyl) isomer. This research is crucial in forensic science for accurately identifying substances in legal and criminal investigations. Techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy were utilized to distinguish between different isomers (Tang et al., 2017).
Chemical Structure and Spectroscopy
Hirota (1965) investigated rotational isomerism in molecules like 3-fluoropropene, which is structurally relevant to MAM2201 N-(3-fluoropentyl) isomer. This study provides insights into the molecular structure and behavior of similar compounds, offering a deeper understanding of their physical and chemical properties (Hirota, 1965).
Conformational Analysis
Research by Cervellati and Scappini (1980) on N-methyl-m-fluoroaniline, a compound with similarities to MAM2201 N-(3-fluoropentyl) isomer, explored conformational analysis through low-resolution microwave spectroscopy. Such studies contribute to understanding the dynamic behavior of molecules and their potential applications in various scientific fields (Cervellati & Scappini, 1980).
Photoinduced Molecular Processes
Stanier et al. (2002) examined the photoinduced shuttling in molecular structures, which is relevant to understanding the behavior of MAM2201 N-(3-fluoropentyl) isomer under certain conditions. This area of research can pave the way for developing new materials and technologies based on similar molecular structures (Stanier et al., 2002).
Isomerism in Medicinal Chemistry
Research on the formation and transformation of isomeric compounds, as investigated by Ōki et al. (1988), provides critical insights for medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Understanding isomerism is crucial for optimizing the efficacy and safety of pharmaceuticals (Ōki et al., 1988).
Quartz Crystal Microbalance in Biosensing
Liu, Zhou, and Guo (2013) utilized quartz crystal microbalance technology for detecting specific proteins, highlighting the potential for using MAM2201 N-(3-fluoropentyl) isomer or similar compounds in biosensor development. This application is significant in biomedical research and diagnostics (Liu, Zhou, & Guo, 2013).
Photochemistry in Gas Phase Reactions
Al-ani (1973) conducted a study on the photochemistry of fluoro(trifluoromethyl)benzenes in the gas phase, which can be related to the photochemical behavior of compounds like MAM2201 N-(3-fluoropentyl) isomer. Understanding these reactions is crucial in fields like atmospheric chemistry and environmental science (Al-ani, 1973).
Anaerobic Transformation in Environmental Chemistry
Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols as analogues. This type of research is relevant to environmental chemistry, particularly in understanding the degradation and transformation of synthetic compounds in nature (Genthner, Townsend, & Chapman, 1989).
properties
CAS RN |
1797983-61-9 |
|---|---|
Product Name |
MAM2201 N-(3-fluoropentyl) isomer |
Molecular Formula |
C25H24FNO |
Molecular Weight |
373.471 |
IUPAC Name |
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3 |
InChI Key |
KEFSMRMUICTKBX-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
Appearance |
Assay:≥95%A solution in methanol |
synonyms |
(1-(3-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



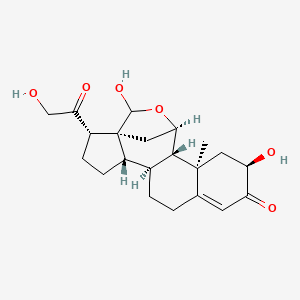

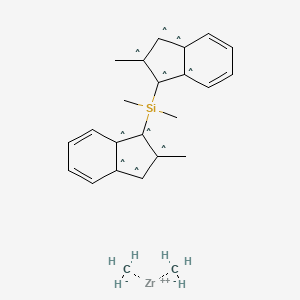
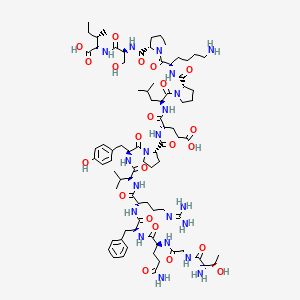
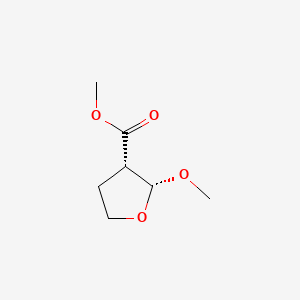
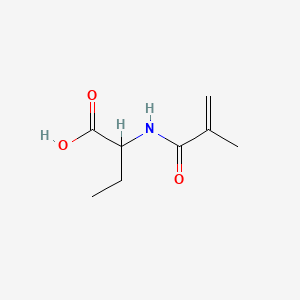
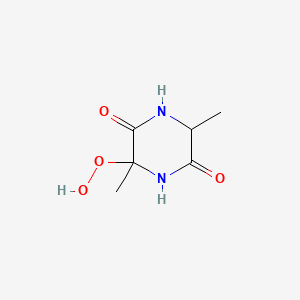
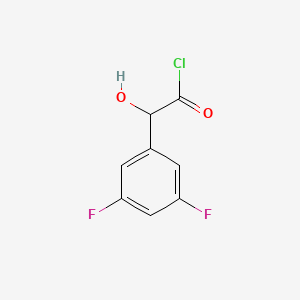
![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)

